methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate
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Overview
Description
The compound “methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate” is a complex organic molecule that contains several functional groups and rings. It includes a pyrazole ring, a fluorobenzo[d]thiazole ring, and a benzoate ester group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and hydrazine . The fluorobenzo[d]thiazole ring could be synthesized through a cyclization reaction involving a fluorobenzene and a thioamide .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, the benzo[d]thiazole is a fused ring system containing a benzene ring and a thiazole ring, and the benzoate ester group contains a carbonyl group and a methoxy group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. For example, the ester group could undergo hydrolysis in the presence of an acid or a base to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature due to the presence of multiple rings which increase the melting point. Its solubility would depend on the solvent used .Scientific Research Applications
Chemical Structure and Synthesis
Methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a compound that incorporates elements like pyrazole, fluorobenzoate, and thiazole within its structure. Such compounds are often synthesized for their potential in various scientific and pharmacological studies. For instance, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a similar structural complexity, have been designed for their in vitro antituberculosis activity and evaluated against Mycobacterium tuberculosis (MTB) DNA gyrase, showing promising results without cytotoxicity at certain concentrations (V. U. Jeankumar et al., 2013).
Molecular Interactions and Frameworks
The structural and molecular interactions of compounds like this compound are crucial for understanding their potential applications. Studies on similar compounds have highlighted their ability to form hydrogen-bonded supramolecular structures, which are significant for their potential applications in materials science and pharmacology. For example, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been linked by hydrogen bonds into chains and frameworks, suggesting its utility in forming stable molecular assemblies (J. Portilla et al., 2007).
Catalytic and Synthetic Applications
The chemical framework of this compound suggests its potential in catalysis and synthetic chemistry. Compounds with benzo[d]thiazole derivatives have been synthesized for their use in catalytic processes, such as the Suzuki–Miyaura cross-coupling reactions, where they have shown to facilitate the synthesis of biaryls under mild conditions, demonstrating their efficiency and potential for diverse chemical synthesis applications (Edward Ocansey et al., 2018).
Biological Evaluation for Therapeutic Applications
Derivatives of this compound are evaluated for their biological activities to explore their therapeutic potential. The incorporation of pyrazole and benzo[d]thiazole units has been of particular interest in the design of novel therapeutic agents due to their potential anti-inflammatory, analgesic, anticancer, and antiviral activities. For example, novel pyrazole with benzo[d]thiazoles derivatives has been synthesized and shown promising anticancer activity against various cancer cell lines, highlighting the potential of such compounds in therapeutic applications (Dachuan Liu et al., 2019).
Future Directions
Mechanism of Action
Mode of Action
It is known that compounds containing imidazole and pyrazole moieties can interact with various biological targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole and pyrazole derivatives have been reported to show various biological activities, suggesting that they may affect multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Specific information about how such factors affect the action of this compound is currently lacking in the literature .
properties
IUPAC Name |
methyl 4-[(4-fluoro-1,3-benzothiazol-2-yl)-(2-pyrazol-1-ylethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-29-20(28)15-8-6-14(7-9-15)19(27)26(13-12-25-11-3-10-23-25)21-24-18-16(22)4-2-5-17(18)30-21/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRMEXREZBAOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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